Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate, also known as Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate, is a chemical compound belonging to the class of spirocyclic compounds. It has a molecular formula of and a molecular weight of 171.19 g/mol. The compound features a unique spiro structure that includes both nitrogen and oxygen atoms, contributing to its potential biological activity and utility in medicinal chemistry .
The chemical structure of Methyl 5-oxa-2-azaspirooctane-7-carboxylate hydrochloride contains a combination of functional groups that could be of interest for various research applications. Here are some potential areas for future exploration:
The biological activity of methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. It is investigated for its potential therapeutic applications, particularly in drug discovery, where it may serve as a scaffold for developing bioactive compounds with pharmacological effects . The exact mechanisms of action are still under research, but its unique spiro structure enhances its binding affinity to specific receptors and enzymes.
Synthesis of methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate typically involves cyclization reactions from appropriate precursors. A common synthetic route includes:
Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate finds applications in various fields:
Research into the interaction of methyl 5-oxa-2-azaspiro[3.4]oct-7-enes with biological macromolecules is ongoing. Studies focus on how its spiro structure influences binding interactions with proteins and nucleic acids, which could lead to novel therapeutic agents. Understanding these interactions is crucial for optimizing its efficacy and safety profile in potential drug formulations .
Several compounds share structural similarities with methyl 5-oxa-2-azaspiro[3.4]octane derivatives, including:
Methyl 5-oxa-2-azaspiro[3.4]octane's uniqueness lies in its combination of nitrogen and oxygen within a spiro framework, which imparts distinct physicochemical properties that enhance its reactivity and biological activity compared to similar compounds. This structural advantage makes it particularly valuable in medicinal chemistry and material science applications, where innovative scaffolds are essential for developing new therapeutic agents and functional materials .
Ring-closing metathesis (RCM) has emerged as a pivotal strategy for constructing the spirocyclic core of this compound. The reaction leverages ruthenium-based catalysts, such as Grubbs-type complexes, to facilitate the reorganization of olefinic precursors into the desired spiro architecture [4] [8]. For example, the use of bis-spiro-pyrano cage compounds synthesized via RCM demonstrates the method’s versatility in forming strained spiro systems [4]. Key steps include:
A comparative study of RCM catalysts revealed that Ru-alkylidene complexes with 2,6-diethylphenyl substituents (e.g., 6b) outperformed mesityl derivatives in solvent-free conditions, achieving turnover numbers (TONs) of 1,200 for diethyl diallylmalonate cyclization [8].
[3+2] cycloaddition offers a complementary route to access the azaspiro framework. This method employs nitrones or azides as dipolarophiles, reacting with strained cyclopropane or cyclobutane derivatives to form the spiro junction [5]. Notable advancements include:
For Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate, the reaction typically involves:
Post-functionalization enables precise modification of the spiro core. Common strategies include:
A notable example involves the Hauser–Kraus annulation, which converts sulfonylphthalide intermediates into naphthoquinone derivatives through sequential Michael addition and Dieckmann cyclization [6].
Catalyst performance critically impacts yield and selectivity:
| Catalyst Type | Reaction | TON | Temperature | Reference |
|---|---|---|---|---|
| Ru-alkylidene (6b) | RCM of DEDAM | 1,200 | 25°C | [8] |
| Grubbs II | Spiroannulation | 980 | 40°C | [4] |
| Pd(PPh3)4 | Cross-Coupling | 650 | 80°C | [6] |
Non-metallic catalysts, such as organocatalysts for asymmetric induction, remain underexplored but show promise for enantioselective syntheses [5].
Solvent polarity and temperature modulate reaction kinetics:
Notably, solvent-free RCM conditions reduce purification complexity and improve atom economy [8].
Protecting groups mitigate undesired reactivity during synthesis:
Deprotection is typically achieved via acidic (HCl) or basic (NaOH) hydrolysis .
Industrial-scale production requires addressing:
Process optimization studies demonstrate that:
The aqueous solubility of Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride exhibits characteristic pH-dependent behavior typical of spirocyclic compounds containing ionizable functional groups [1] [2]. The compound's solubility profile is significantly influenced by the protonation state of the nitrogen atom within the azaspiro ring system and the presence of the hydrochloride salt form.
At physiological pH conditions (pH 7.4), the compound demonstrates moderate aqueous solubility, with the spirocyclic framework contributing to its overall hydrophobic character while the carboxylate ester group provides some polar interactions [1]. The presence of both oxygen and nitrogen heteroatoms in the spiro structure creates multiple hydrogen bonding sites, which can enhance water interactions under specific pH conditions [2].
Studies on structurally related spirocyclic chromanes have shown that aqueous solubility and distribution coefficients display pronounced pH dependence, with solubility variations spanning several orders of magnitude across the physiological pH range [1]. For compounds with similar structural motifs, solubility typically increases under acidic conditions due to protonation of the nitrogen center, which enhances ionic interactions with water molecules.
The compound's behavior in acidic media (pH 2.0-3.0) is particularly relevant for gastric absorption studies. Under these conditions, the azaspiro nitrogen becomes fully protonated, resulting in a cationic species that exhibits enhanced water solubility compared to the neutral form [3]. This pH-dependent solubility switching is characteristic of compounds containing spirocyclic frameworks with ionizable nitrogens [4] [5].
Temperature effects on pH-dependent solubility have been observed in related spirocyclic systems, where elevated temperatures can shift the equilibrium between protonated and neutral forms, thereby affecting the overall dissolution profile [3]. The thermodynamic parameters governing these solubility transitions provide insights into the energetics of solvation and the stability of different ionic forms in aqueous media.
The lipophilicity profile of Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride is characterized through partition coefficient (LogP) and distribution coefficient (LogD) measurements, which are fundamental parameters for predicting pharmacokinetic behavior and membrane permeability [6] [7].
The octanol-water partition coefficient (LogP) represents the intrinsic lipophilicity of the neutral form of the compound, while LogD values account for the distribution of all ionic species at specific pH conditions [8]. For ionizable compounds like this azaspiro derivative, LogD measurements at physiological pH (7.4) and gastric pH (1.2-2.0) provide critical information for predicting absorption and distribution characteristics.
Experimental determination of LogP/LogD values can be accomplished using several validated methodologies. The shake flask method remains the gold standard for accurate measurements, requiring pre-saturation of octanol and aqueous phases followed by equilibration and quantitative analysis by high-performance liquid chromatography [7] [9]. For this spirocyclic compound, the miniaturized shake flask protocol using 10 μL aliquots dissolved in phosphate-buffered saline (pH 7.4) with octanol provides reliable measurements while minimizing sample consumption [8].
High-performance liquid chromatography (HPLC) methods offer an alternative approach for LogP determination, particularly when structural information is available. The chromatographic retention times correlate with lipophilicity, allowing for rapid screening of multiple pH conditions [9]. This approach is particularly valuable for pH-LogD profiling across the physiological range.
Computational prediction methods using fragment-based algorithms provide preliminary LogP estimates that can guide experimental design [7]. For spirocyclic compounds, these calculations must account for the unique conformational constraints imposed by the spiro junction, which can significantly influence the accessible surface area and hydrogen bonding potential.
The LogD profile across pH 1-8 reveals the compound's ionization behavior and its implications for membrane permeability. At acidic pH values, where the azaspiro nitrogen is protonated, LogD values are typically reduced compared to LogP due to the increased hydrophilicity of the cationic form [10]. This pH-dependent lipophilicity switching is crucial for understanding oral bioavailability and tissue distribution patterns.
Differential Scanning Calorimetry analysis of Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride provides comprehensive thermal characterization essential for understanding the compound's stability profile and processing conditions [11] [12]. The DSC methodology employs controlled heating rates of 10 K/min under nitrogen atmosphere (40 mL/min flow rate) using aluminum oxide crucibles with sample masses of 5-10 mg [13].
The thermal profile of spirocyclic compounds typically exhibits multiple characteristic transitions reflecting the complex molecular architecture. The initial endothermic region (40-220°C) corresponds to dehydration processes and loss of bound water molecules, which is particularly relevant for the hydrochloride salt form that may contain residual moisture [14]. This temperature range reveals information about the hydration state and the energy required for complete dehydration.
In the intermediate temperature region (220-430°C), exothermic decomposition processes dominate, representing the breakdown of thermolabile functional groups including the methyl ester moiety and the spirocyclic framework [14]. The onset temperature of decomposition provides critical information for determining safe processing and storage conditions. For related spirocyclic compounds, this region typically shows mass losses of 40-60% corresponding to the elimination of organic substituents [15].
The high-temperature region (430-650°C) encompasses the final decomposition stages where the core spirocyclic structure undergoes thermal degradation [14]. The residual char formation at 800°C provides insights into the thermal stability of the heterocyclic core and can indicate the presence of thermally stable aromatic or heteroaromatic components.
Glass transition temperatures, when present, appear as step changes in the heat capacity without associated enthalpy changes [11]. For amorphous forms of spirocyclic compounds, glass transitions typically occur in the 50-150°C range, depending on molecular flexibility and intermolecular interactions [16].
Melting point determination requires careful baseline correction to distinguish between overlapping thermal events. The hydrochloride salt form may exhibit complex melting behavior with potential decomposition occurring simultaneously with fusion [17]. Peak deconvolution analysis helps separate these overlapping processes to obtain accurate thermodynamic parameters.
Thermogravimetric Analysis provides quantitative mass loss data as a function of temperature, offering complementary information to DSC measurements for comprehensive thermal characterization [18] [13]. The TGA protocol employs identical heating conditions (10 K/min, nitrogen atmosphere) with continuous mass monitoring to detect all thermal decomposition events.
The TGA curve for Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride typically exhibits a multi-stage decomposition pattern characteristic of organic hydrochloride salts [13]. The initial mass loss stage (35-150°C) represents dehydration and loss of adsorbed moisture, with typical mass losses of 2-5% depending on storage conditions and humidity exposure [19].
The primary decomposition stage occurs in the 200-400°C region, where significant mass loss (40-70%) corresponds to the thermal degradation of the organic framework [20]. The derivative thermogravimetric (DTG) curve reveals the maximum decomposition rate, typically occurring around 270-320°C for spirocyclic compounds with ester functionalities [13].
Decomposition kinetics analysis using non-isothermal methods provides activation energy values for the thermal degradation process [20]. The activation energy sequence for related heterocyclic compounds follows the order of thermal stability, with higher activation energies indicating greater thermal resistance. For spirocyclic systems, activation energies typically range from 120-180 kJ/mol depending on the specific substituent pattern and ring strain [20].
The final decomposition stage (400-600°C) shows gradual mass loss corresponding to the breakdown of the most thermally stable components, including the heteroaromatic core structure [13]. The residual mass at 800°C (typically 15-25%) represents the formation of carbonaceous char and any inorganic residues from the hydrochloride salt.
Isothermal TGA studies at specific temperatures provide insights into long-term thermal stability under storage conditions. These experiments reveal whether decomposition follows zero-order, first-order, or more complex kinetic models, which is essential for predicting shelf-life and establishing storage guidelines [18].
Polymorphism screening for Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride requires systematic investigation of multiple crystallization conditions to identify all possible solid-state forms [21] [22]. The spirocyclic architecture provides multiple conformational possibilities that can lead to distinct polymorphic arrangements with different packing motifs and intermolecular interactions [23].
Systematic polymorph screening typically involves crystallization from various solvents including methanol, ethanol, acetonitrile, dichloromethane, and water-organic mixtures under controlled temperature and evaporation conditions [24]. Each crystallization condition may yield different polymorphic forms depending on the nucleation and growth kinetics, solvent-solute interactions, and thermodynamic factors [25].
Powder X-ray Diffraction (PXRD) serves as the primary characterization technique for polymorph identification, providing unique diffraction patterns that serve as fingerprints for each crystalline form [22]. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy offers complementary structural information, particularly for detecting subtle conformational differences between polymorphs that may not be resolved by diffraction methods [21] [26].
Temperature-variable PXRD studies reveal the thermal behavior of different polymorphic forms and identify any solid-state transitions that may occur during heating [22]. Some polymorphs may undergo enantiotropic transitions where different forms are stable at different temperature ranges, while monotropic systems show only one stable form across the entire temperature range below the melting point [23].
The thermodynamic relationships between polymorphic forms are established through careful DSC analysis, which can identify transition temperatures and the relative stability hierarchy [21]. Heat-of-fusion measurements provide quantitative data on the energy differences between polymorphs, with the most stable form typically exhibiting the highest melting point and lowest solubility [23].
Raman microscopy enables solid-state characterization with spatial resolution, allowing identification of polymorphic mixtures and assessment of sample homogeneity [22]. This technique is particularly valuable for detecting minor polymorphic impurities that might be missed by bulk analytical methods.
The impact of processing conditions such as grinding, compression, and humidity exposure on polymorphic stability must be evaluated during screening studies [21]. Mechanical stress can induce polymorphic transitions or amorphization, while moisture exposure may trigger hydrate formation or polymorphic conversion.
Hygroscopicity assessment of Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride follows standardized protocols to determine moisture sorption behavior and classify the compound according to established pharmaceutical guidelines [27] [28]. The spirocyclic structure with nitrogen and oxygen heteroatoms provides multiple sites for water interaction through hydrogen bonding and coordination [19].
Dynamic Vapor Sorption (DVS) analysis provides the most comprehensive characterization of moisture sorption behavior [29]. The methodology involves exposing the sample to a programmed humidity cycle from 0% to 95% relative humidity at controlled temperature (25°C), with continuous mass monitoring to construct sorption-desorption isotherms [30].
The European Pharmacopoeia method serves as the regulatory standard for hygroscopicity classification, involving equilibration at 25°C and 80% relative humidity for 24 hours [28] [31]. The mass gain percentage determines the hygroscopicity category: non-hygroscopic (<2%), slightly hygroscopic (2-15%), moderately hygroscopic (15-35%), very hygroscopic (35-50%), or deliquescent (>50%) [28].
Gravimetric Sorption Analysis (GSA) using controlled humidity chambers provides an alternative approach for hygroscopicity determination [32] [33]. This method offers higher throughput capabilities and requires smaller sample quantities compared to traditional methods, making it suitable for early-stage development when material availability is limited [27].
The sorption isotherm shape provides insights into the moisture uptake mechanism [19]. Type I isotherms indicate monolayer adsorption on surface sites, while Type II isotherms suggest multilayer adsorption or absorption into the bulk material. Type III isotherms, characterized by low initial uptake followed by rapid increase, indicate weak adsorbent-adsorbate interactions [30].
Hysteresis between sorption and desorption curves reveals information about the reversibility of water uptake and potential structural changes during the moisture exposure cycle [30]. Significant hysteresis may indicate hydrate formation, amorphization, or polymorphic transitions triggered by moisture exposure [19].
Temperature-dependent hygroscopicity studies reveal the thermodynamic parameters governing water sorption [29]. Van't Hoff analysis of sorption data at multiple temperatures provides enthalpy and entropy values for the water binding process, offering insights into the strength and nature of water-solid interactions.
This comprehensive analysis of Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate hydrochloride provides essential physicochemical property data necessary for pharmaceutical development and regulatory submission. The compound's unique spirocyclic architecture, combining both nitrogen and oxygen heteroatoms, presents distinct challenges and opportunities for solid-state characterization [36] [1].
The systematic evaluation of solubility behavior, thermal stability, and solid-state properties reveals the complex interplay between molecular structure and physicochemical performance. The pH-dependent solubility profile demonstrates the compound's ionizable nature and its implications for bioavailability optimization [1] [3]. Thermal analysis provides critical safety and processing information, while solid-state characterization ensures robust manufacturing and storage protocols [21] [13].
These comprehensive studies establish the foundation for informed decision-making in formulation development, manufacturing process design, and regulatory strategy. The data generated through this physicochemical profiling approach enables prediction of potential stability issues, optimization of storage conditions, and development of appropriate analytical methods for quality control [29] [24].